Ramatroban Ramatroban Ramatroban is a thromboxane receptor antagonist. Ramatroban is also a DP2 receptor antagonist. It is indicated for the treatment of coronary artery disease. Ramatroban has also been used for the treatment of asthma.
Brand Name: Vulcanchem
CAS No.: 116649-85-5
VCID: VC0541035
InChI: InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)/t15-/m1/s1
SMILES: C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O
Molecular Formula: C21H21FN2O4S
Molecular Weight: 416.5 g/mol

Ramatroban

CAS No.: 116649-85-5

Inhibitors

VCID: VC0541035

Molecular Formula: C21H21FN2O4S

Molecular Weight: 416.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Ramatroban - 116649-85-5

CAS No. 116649-85-5
Product Name Ramatroban
Molecular Formula C21H21FN2O4S
Molecular Weight 416.5 g/mol
IUPAC Name 3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid
Standard InChI InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)/t15-/m1/s1
Standard InChIKey LDXDSHIEDAPSSA-OAHLLOKOSA-N
Isomeric SMILES C1CC2=C(C[C@@H]1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O
SMILES C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O
Canonical SMILES C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O
Appearance Solid powder
Description Ramatroban is a thromboxane receptor antagonist. Ramatroban is also a DP2 receptor antagonist. It is indicated for the treatment of coronary artery disease. Ramatroban has also been used for the treatment of asthma.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydro-9-carbazole propanoic acid
BAY u 3405
BAY u 3406
BAY u-3405
BAY u3405
ramatroban
Reference 1: Chakraborty R, Bhullar RP, Dakshinamurti S, Hwa J, Chelikani P. Inverse agonism of SQ 29,548 and Ramatroban on Thromboxane A2 receptor. PLoS One. 2014 Jan 23;9(1):e85937. doi: 10.1371/journal.pone.0085937. eCollection 2014. PubMed PMID: 24465800; PubMed Central PMCID: PMC3900440.
2: Busto E, Gotor-Fernández V, Gotor V. Asymmetric chemoenzymatic synthesis of ramatroban using lipases and oxidoreductases. J Org Chem. 2012 May 18;77(10):4842-8. doi: 10.1021/jo300552v. Epub 2012 May 1. PubMed PMID: 22515546.
3: Suzuki Y, Inoue T, Yamamoto A, Sugimoto Y. Prophylactic effects of the histamine H1 receptor antagonist epinastine and the dual thromboxane A2 receptor and chemoattractant receptor-homologous molecule expressed on Th2 cells antagonist ramatroban on allergic rhinitis model in mice. Biol Pharm Bull. 2011;34(4):507-10. PubMed PMID: 21467637.
4: Wada T, Uemaetomari I, Murashita H, Tobita T, Tsuji S, Tabuchi K, Okubo H, Hara A. Successful treatment of eosinophilic otitis media using ramatroban: report of two cases. Auris Nasus Larynx. 2006 Dec;33(4):455-60. Epub 2006 Aug 8. PubMed PMID: 16899348.
5: Sugimoto H, Shichijo M, Okano M, Bacon KB. CRTH2-specific binding characteristics of [3H]ramatroban and its effects on PGD2-, 15-deoxy-Delta12, 14-PGJ2- and indomethacin-induced agonist responses. Eur J Pharmacol. 2005 Nov 7;524(1-3):30-7. Epub 2005 Oct 27. PubMed PMID: 16256979.
6: Robarge MJ, Bom DC, Tumey LN, Varga N, Gleason E, Silver D, Song J, Murphy SM, Ekema G, Doucette C, Hanniford D, Palmer M, Pawlowski G, Danzig J, Loftus M, Hunady K, Sherf BA, Mays RW, Stricker-Krongrad A, Brunden KR, Harrington JJ, Bennani YL. Isosteric ramatroban analogs: selective and potent CRTH-2 antagonists. Bioorg Med Chem Lett. 2005 Mar 15;15(6):1749-53. PubMed PMID: 15745833.
7: Ulven T, Kostenis E. Minor structural modifications convert the dual TP/CRTH2 antagonist ramatroban into a highly selective and potent CRTH2 antagonist. J Med Chem. 2005 Feb 24;48(4):897-900. PubMed PMID: 15715457.
8: Moriwaki T, Yasui H, Yamamoto A. Pharmacokinetic analysis of ramatroban using a recirculatory model with enterohepatic circulation by measuring portal and systemic blood concentration difference in Sprague-Dawley and Eisai hyperbilirubinemic rats. Pharm Res. 2004 Jun;21(6):1055-64. PubMed PMID: 15212172.
9: Ishizuka T, Matsui T, Okamoto Y, Ohta A, Shichijo M. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor. Cardiovasc Drug Rev. 2004 Summer;22(2):71-90. Review. PubMed PMID: 15179446.
10: Kariyazono H, Nakamura K, Arima J, Ayukawa O, Onimaru S, Masuda H, Iguro Y, Majima HJ, Sakata R, Yamada K. Evaluation of anti-platelet aggregatory effects of aspirin, cilostazol and ramatroban on platelet-rich plasma and whole blood. Blood Coagul Fibrinolysis. 2004 Mar;15(2):157-67. PubMed PMID: 15091003.
11: Kitamura N, Hukuda R, Majima T, Horie T, Sugihara T. [The 3 effective cases of cough variant asthma with ramatroban]. Arerugi. 2003 Nov;52(11):1089-92. Japanese. PubMed PMID: 14685041.
12: Ishizuka T, Matsui T, Kurita A. Ramatroban, a TP receptor antagonist, improves vascular responses to acetylcholine in hypercholesterolemic rabbits in vivo. Eur J Pharmacol. 2003 May 2;468(1):27-35. PubMed PMID: 12729840.
13: Ishizuka T, Matsumura K, Matsui T, Takase B, Kurita A. Ramatroban, a thromboxane A2 receptor antagonist, prevents macrophage accumulation and neointimal formation after balloon arterial injury in cholesterol-fed rabbits. J Cardiovasc Pharmacol. 2003 Apr;41(4):571-8. PubMed PMID: 12658058.
14: Sugimoto H, Shichijo M, Iino T, Manabe Y, Watanabe A, Shimazaki M, Gantner F, Bacon KB. An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro. J Pharmacol Exp Ther. 2003 Apr;305(1):347-52. PubMed PMID: 12649388.
15: Motobayashi Y, Imagawa W, Saida K. [Ramatroban (Baynas): a review of its pharmacological and clinical profile]. Nihon Yakurigaku Zasshi. 2001 Dec;118(6):397-402. Review. Japanese. PubMed PMID: 11778458.
16: Terada N, Yamakoshi T, Hasegawa M, Tanikawa H, Maesako K, Ishikawa K, Konno A. The effect of ramatroban (BAY u 3405), a thromboxane A2 receptor antagonist, on nasal cavity volume and minimum cross-sectional area and nasal mucosal hemodynamics after nasal mucosal allergen challenge in patients with perennial allergic rhinitis. Acta Otolaryngol Suppl. 1998;537:32-7. PubMed PMID: 9870646.
17: Steinke W, Ahr HJ, Hirayama M. Pharmacokinetics and metabolism of the new thromboxane A2 receptor antagonist ramatroban in animals. 2nd communication: distribution to organs and tissues in male, female and pregnant rats, and characteristics of protein binding in plasma. Arzneimittelforschung. 1997 Aug;47(8):939-48. PubMed PMID: 9296280.
18: Boberg M, Ahr HJ, Beckermann B, Bühner K, Siefert HM, Steinke W, Wünsche C, Hirayama M. Pharmacokinetics and metabolism of the new thromboxane A2 receptor antagonist ramatroban in animals. 1st communication: absorption, concentrations in plasma, metabolism, and excretion after single administration to rats and dogs. Arzneimittelforschung. 1997 Aug;47(8):928-38. PubMed PMID: 9296279.
PubChem Compound 123879
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator